6-Ethoxy-8-methyl-9-propyl-9H-purine
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Overview
Description
6-Ethoxy-8-methyl-9-propyl-9H-purine is a purine derivative with the molecular formula C11H16N4O. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position, a methyl group at the 8th position, and a propyl group at the 9th position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-4,5-diamino-pyrimidines with primary alcohols and N,N-dimethylamides under basic and metal-free conditions . This one-pot synthetic pathway is controlled by the size of the amides used in the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Ethoxy-8-methyl-9-propyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of different derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
6-Ethoxy-8-methyl-9-propyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Medicine: Due to its biological activity, it is investigated as a potential therapeutic agent for cancer treatment.
Industry: It can be used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Ethoxy-8-methyl-9-propyl-9H-purine involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit DAPK-1 (Death-associated protein kinase 1), which plays a role in inducing apoptosis in cancer cells . The compound triggers apoptosis through the cleavage of initiator caspases (caspases 8 and 9), leading to the activation of effector caspases (caspases 3, 6, and 7) .
Comparison with Similar Compounds
6-Ethoxy-8-methyl-9-propyl-9H-purine can be compared with other similar purine derivatives, such as:
6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine: This compound also exhibits antiproliferative activity but has different substituents at the 6th, 8th, and 9th positions.
6-Chloro-8-methyl-9-propyl-9H-purine: Similar in structure but with a chloro group instead of an ethoxy group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N4O |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-ethoxy-8-methyl-9-propylpurine |
InChI |
InChI=1S/C11H16N4O/c1-4-6-15-8(3)14-9-10(15)12-7-13-11(9)16-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
NUJAUQBMJZMROM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C1N=CN=C2OCC)C |
Origin of Product |
United States |
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